![molecular formula C7H6N2O2 B049377 4-Aminobenzo[d]oxazol-2(3H)-ona CAS No. 81900-93-8](/img/structure/B49377.png)

4-Aminobenzo[d]oxazol-2(3H)-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Benzoyl-(2R,3S)-3-fenilisoserina es un compuesto quiral con la fórmula molecular C16H15NO4. Es conocido por su papel como intermedio clave en la síntesis del taxol (paclitaxel), un potente agente anticancerígeno. La estereoquímica única del compuesto es crucial para su actividad biológica, convirtiéndolo en un tema importante de estudio en la química medicinal y la investigación farmacéutica .

Aplicaciones Científicas De Investigación

N-Benzoyl-(2R,3S)-3-fenilisoserina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción quiral en la síntesis de moléculas orgánicas complejas.

Biología: Se estudia por su papel en la biosíntesis de productos naturales.

Medicina: Intermedio clave en la síntesis del taxol, un fármaco anticancerígeno que se utiliza en el tratamiento de cánceres de ovario, mama y pulmón.

Industria: Se emplea en la producción de productos farmacéuticos y productos químicos finos

Mecanismo De Acción

El mecanismo de acción de N-Benzoyl-(2R,3S)-3-fenilisoserina está relacionado principalmente con su papel en la síntesis del taxol. El taxol estabiliza los microtúbulos y previene su despolimerización, inhibiendo así la división celular. Esta acción es crucial para sus propiedades anticancerígenas. Los objetivos moleculares del taxol incluyen la tubulina, una proteína que forma el componente estructural de los microtúbulos .

Análisis Bioquímico

Biochemical Properties

4-Aminobenzo[d]oxazol-2(3H)-one plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to bind with enzymes such as prostaglandin H2 synthase and trypsin, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s activity .

Cellular Effects

The effects of 4-Aminobenzo[d]oxazol-2(3H)-one on cells are diverse. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating the activity of key signaling molecules, 4-Aminobenzo[d]oxazol-2(3H)-one can alter gene expression and cellular metabolism. For instance, it can inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation .

Molecular Mechanism

At the molecular level, 4-Aminobenzo[d]oxazol-2(3H)-one exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access. Additionally, it can activate certain pathways by binding to receptor proteins, leading to downstream signaling events. These interactions often result in changes in gene expression, which can have various cellular outcomes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Aminobenzo[d]oxazol-2(3H)-one can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that its effects on cellular function can persist, with some cells showing adaptive responses to prolonged exposure .

Dosage Effects in Animal Models

The effects of 4-Aminobenzo[d]oxazol-2(3H)-one vary with dosage in animal models. At low doses, it can have beneficial effects such as reducing inflammation and modulating immune responses. At high doses, it can be toxic, leading to adverse effects such as liver damage and oxidative stress. Threshold effects are often observed, where a small increase in dosage can lead to significant changes in biological activity .

Metabolic Pathways

4-Aminobenzo[d]oxazol-2(3H)-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound can also influence the activity of cofactors, further modulating metabolic processes .

Transport and Distribution

Within cells and tissues, 4-Aminobenzo[d]oxazol-2(3H)-one is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall activity and efficacy .

Subcellular Localization

The subcellular localization of 4-Aminobenzo[d]oxazol-2(3H)-one is critical for its function. It is often directed to specific compartments such as the nucleus or mitochondria, where it can exert its effects. Targeting signals and post-translational modifications play a role in directing the compound to these locations, influencing its activity and function .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

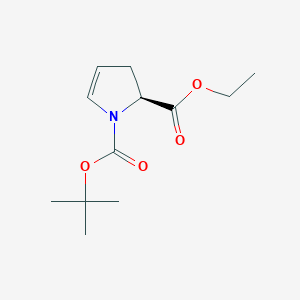

N-Benzoyl-(2R,3S)-3-fenilisoserina se puede sintetizar mediante varios métodos. Un enfoque común implica la reducción estereoespecífica del éster etílico del ácido 2-ceto-3-(N-benzoylamino)-3-fenilpropiónico utilizando cultivos microbianos. Se ha demostrado que microorganismos como Hansenula polymorpha y Candida fabianii reducen eficazmente el grupo ceto al alcohol deseado, produciendo N-Benzoyl-(2R,3S)-3-fenilisoserina con un alto exceso enantiomérico .

Métodos de Producción Industrial

La producción industrial de N-Benzoyl-(2R,3S)-3-fenilisoserina generalmente involucra procesos microbianos o enzimáticos a gran escala. Estos métodos son preferidos debido a su alta selectividad y eficiencia. El uso de biocatalizadores permite la producción del compuesto con mínimos subproductos y alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

N-Benzoyl-(2R,3S)-3-fenilisoserina experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar a una cetona utilizando agentes oxidantes como el clorocromato de piridinio (PCC).

Reducción: El compuesto se puede reducir a su alcohol correspondiente utilizando agentes reductores como el borohidruro de sodio (NaBH4).

Sustitución: El grupo benzoílo se puede sustituir por otros grupos acilo mediante reacciones de sustitución acílica nucleófila.

Reactivos y Condiciones Comunes

Oxidación: Clorocromato de piridinio (PCC) en diclorometano (DCM).

Reducción: Borohidruro de sodio (NaBH4) en metanol.

Sustitución: Cloruros de acilo en presencia de una base como la trietilamina (TEA).

Productos Principales Formados

Oxidación: Ácido 2-ceto-3-(N-benzoylamino)-3-fenilpropiónico.

Reducción: N-Benzoyl-(2R,3S)-3-fenilisoserina.

Sustitución: Varios derivados de N-acilo dependiendo del cloruro de acilo utilizado.

Comparación Con Compuestos Similares

Compuestos Similares

Éster etílico de N-Benzoyl-(2R,3S)-3-fenilisoserina: Un compuesto estrechamente relacionado que se utiliza como intermedio en la síntesis del taxol.

Ácido 2-ceto-3-(N-benzoylamino)-3-fenilpropiónico: Un precursor en la síntesis de N-Benzoyl-(2R,3S)-3-fenilisoserina.

Singularidad

N-Benzoyl-(2R,3S)-3-fenilisoserina es único debido a su estereoquímica específica, que es esencial para su actividad biológica. Esto lo distingue de otros compuestos similares que pueden no poseer el mismo nivel de actividad o selectividad en sistemas biológicos .

Propiedades

IUPAC Name |

4-amino-3H-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,8H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLGTAGWVRMFQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=O)N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601657 |

Source

|

| Record name | 4-Amino-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81900-93-8 |

Source

|

| Record name | 4-Amino-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B49299.png)